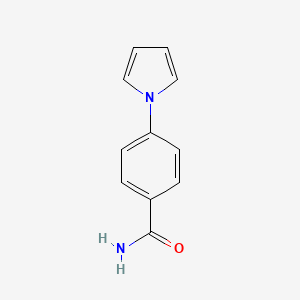

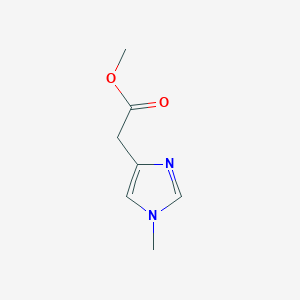

![molecular formula C23H22N2O2 B2589964 N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine CAS No. 389876-48-6](/img/structure/B2589964.png)

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

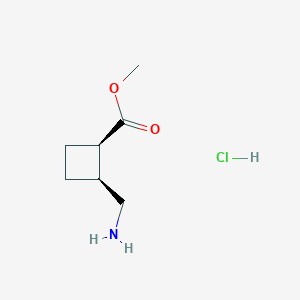

The compound “N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a phenyl group (a benzene ring minus one hydrogen), and an amine group (NH2), which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the morpholine ring, phenyl groups, and the amine group. The morpholine ring provides a heterocyclic structure, and the phenyl groups contribute to the aromaticity of the compound .Chemical Reactions Analysis

Amines, such as the one in this compound, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Amines generally have the ability to form hydrogen bonds, which can significantly influence their physical properties .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds, such as morpholine derivatives, have been extensively studied. One study focuses on the synthesis and redetermination of the crystal structure of a related compound, highlighting the importance of understanding molecular conformation and interactions for the development of new materials and molecules with specific properties (D. Buu et al., 2019). Another example is the synthesis and spectroscopic characterization of Co(III) complexes, where morpholine acts as a ligand, demonstrating the role of morpholine derivatives in coordination chemistry and potential applications in catalysis and material science (M. Amirnasr et al., 2001).

Antimicrobial Activities

Morpholine derivatives have also been evaluated for their antimicrobial properties. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which utilized morpholine as a component, revealed some compounds possessing good or moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).

Material Science and Corrosion Inhibition

In material science, morpholine derivatives have been synthesized and explored for their corrosion inhibition properties. Research into the synthesis of 4-hydroxyacetophenone derivatives via Mannich reaction revealed the formation of compounds that could serve as corrosion inhibitors, demonstrating the importance of morpholine derivatives in industrial applications, particularly in protecting metals from corrosion (Ghadah Aljohani et al., 2019).

Pharmacological Applications

Morpholine derivatives have found applications in pharmacology as well. A study on the regioselective synthesis and pharmacological study of Mannich bases containing ibuprofen moiety, where morpholine was used, found some of the derivatives to be promising anti-inflammatory and analgesic agents (K. V. Sujith et al., 2009).

Mechanism of Action

properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-1-(3-phenoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-6-22(7-3-1)27-23-8-4-5-19(17-23)18-24-20-9-11-21(12-10-20)25-13-15-26-16-14-25/h1-12,17-18H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIAHKMPYBUUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one](/img/structure/B2589881.png)

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2589886.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine](/img/structure/B2589896.png)

![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)